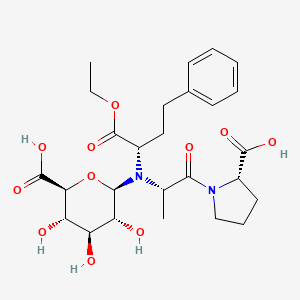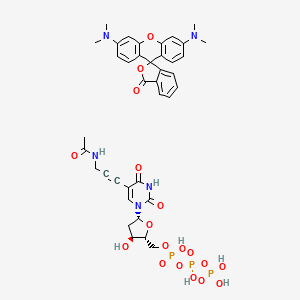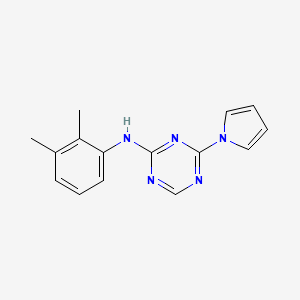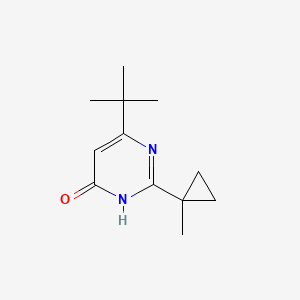
N-(4-bromo-3,5-dichlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3,5-dichlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of bromine, chlorine, and ethylsulfonyl groups attached to a phenyl ring, making it a molecule of interest in various chemical and pharmaceutical research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3,5-dichlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3,5-dichloroaniline and 4-ethylsulfonylbenzoyl chloride.
Acylation Reaction: The 4-bromo-3,5-dichloroaniline undergoes an acylation reaction with 4-ethylsulfonylbenzoyl chloride in the presence of a base such as triethylamine to form the desired acetamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for high yield and purity, and the use of automated systems ensures consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromo-3,5-dichlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromine and chlorine atoms can be reduced to form dehalogenated products.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized acetamides.
Aplicaciones Científicas De Investigación
N-(4-bromo-3,5-dichlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-3,5-dichlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and ethylsulfonyl groups may contribute to its binding affinity and selectivity towards certain enzymes or receptors. Further studies are needed to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-bromo-3,5-dichlorophenyl)-2-(4-methylsulfonylphenyl)acetamide
- N-(4-bromo-3,5-dichlorophenyl)-2-(4-ethylsulfonylphenyl)propionamide
- N-(4-bromo-3,5-dichlorophenyl)-2-(4-ethylsulfonylphenyl)butyramide
Uniqueness
N-(4-bromo-3,5-dichlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide is unique due to its specific combination of bromine, chlorine, and ethylsulfonyl groups, which may impart distinct chemical and biological properties compared to similar compounds. Its unique structure makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C16H14BrCl2NO3S |
|---|---|
Peso molecular |
451.2 g/mol |
Nombre IUPAC |
N-(4-bromo-3,5-dichlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C16H14BrCl2NO3S/c1-2-24(22,23)12-5-3-10(4-6-12)7-15(21)20-11-8-13(18)16(17)14(19)9-11/h3-6,8-9H,2,7H2,1H3,(H,20,21) |
Clave InChI |
BRQTWQORPZVBCF-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C(=C2)Cl)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-[6-[[(11E,13E)-15-[(3,4-dimethoxy-6-methyl-5-trimethylsilyloxyoxan-2-yl)oxymethyl]-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyl-5-trimethylsilyloxyoxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13861011.png)
![Methyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B13861012.png)
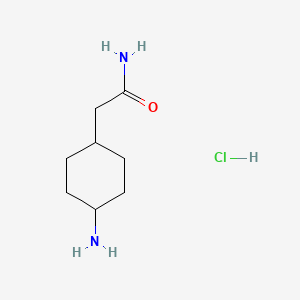
![methyl 7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13861014.png)
![4-[2-(2-Ethyl-4-methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13861015.png)
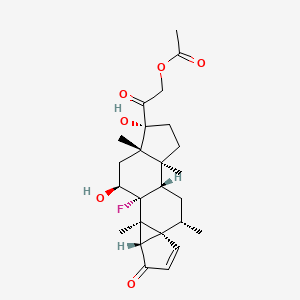

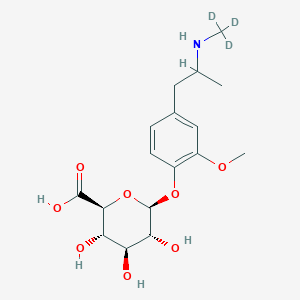

![1-(2-Aminoethyl)-3-[2-(Quinolin-3-Yl)pyridin-4-Yl]-1h-Pyrazole-5-Carboxylic Acid](/img/structure/B13861030.png)
